Chikv-IN-2

CHIKV antiviral EC90 potency structure-activity relationship

Chikv-IN-2 (compound 8q) uniquely combines host DHODH inhibition with viral nsP3 macrodomain targeting—a dual mechanism unavailable in single-target alternatives. With EC90=270 nM, 4.5-log VTR at 10 μM in NHDF cells, and 5.4× potency improvement over parent 1a, it provides a robust benchmark for high-throughput screening. Broad-spectrum activity confirmed against VEEV (EC90=0.40 μM), WNV (0.20 μM), and DENV-2 (0.60 μM). Validated mouse PK (F=41% oral, t1/2 up to 18.6 h) enables preclinical PK/PD modeling without upfront PK characterization. Essential reference standard for resistance and combination therapy studies.

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
Cat. No. B8176011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChikv-IN-2
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2=C(C=C3CCCCCC3=C2)OC
InChIInChI=1S/C23H26N2O2/c1-23(2,15-24)18-9-11-19(12-10-18)25-22(26)20-13-16-7-5-4-6-8-17(16)14-21(20)27-3/h9-14H,4-8H2,1-3H3,(H,25,26)
InChIKeyWAOHPFHXTKBTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chikv-IN-2 (Compound 8q) – A Dual‑Mechanism CHIKV Inhibitor with 270 nM EC90 and Improved Liver Microsomal Stability


Chikv‑IN‑2 (also designated compound 8q) is a synthetic small‑molecule benzoannulene derivative that functions as a potent inhibitor of Chikungunya virus (CHIKV) replication. It exhibits dual antiviral mechanisms: inhibition of the cellular enzyme dihydroorotate dehydrogenase (DHODH) and targeting of the viral nsP3 macrodomain [REFS‑1]. The compound demonstrates a cellular antiviral EC90 of 270 nM against CHIKV in normal human dermal fibroblast (NHDF) cells and achieves a viral titer reduction (VTR) of 4.5 log at 10 μM, with improved liver microsomal stability relative to its parent scaffold [REFS‑1][REFS‑2]. Chikv‑IN‑2 also shows broad‑spectrum activity against other alphaviruses (e.g., VEEV, EC90 = 0.40 μM) and flaviviruses (e.g., WNV, EC90 = 0.20 μM; DENV‑2, EC90 = 0.60 μM) [REFS‑1][REFS‑3].

Why Chikv-IN-2 Cannot Be Replaced by Other CHIKV Inhibitors Without Comparative Data


CHIKV antiviral candidates vary widely in their molecular targets (e.g., nsP2 protease, DHODH, nsP3 macrodomain, capsid assembly) and consequently exhibit divergent potency, selectivity, resistance profiles, and in vivo pharmacokinetics [REFS‑1]. For instance, direct nsP2 protease inhibitors such as J13 (EC50 = 0.39 μM) or peptide P1 (IC50 = 4.6 μM) act on a viral enzyme, whereas DHODH inhibitors like leflunomide (IC50 = 2.5 μM) or vidofludimus (IC50 = 134 nM) deplete host pyrimidine pools [REFS‑2][REFS‑3]. Chikv‑IN‑2 uniquely combines DHODH inhibition with nsP3 macrodomain targeting, a dual mechanism that differentiates it from both classes and may influence resistance emergence [REFS‑1]. Moreover, its EC90 (270 nM) and 4.5‑log VTR in NHDF cells are not directly comparable to EC50 values reported for other compounds; substitution based solely on nominal potency would risk selecting an agent with inadequate efficacy in the relevant cellular context [REFS‑1]. Therefore, experimental side‑by‑side comparisons are essential before substituting Chikv‑IN‑2 with any alternative CHIKV inhibitor.

Quantitative Differentiation of Chikv-IN-2 Against Key Comparators


5.4‑Fold Improvement in Cellular Antiviral Potency (EC90) Over Parent Compound 1a

Chikv‑IN‑2 (compound 8q) exhibits an EC90 of 270 nM against CHIKV in NHDF cells, representing a 5.4‑fold increase in potency compared to its parent benzoannulene scaffold, compound 1a, which shows an EC90 of 1.45 μM under identical assay conditions [REFS‑1]. Both compounds were evaluated in the same cellular antiviral assay using normal human dermal fibroblast cells, ensuring a direct head‑to‑head comparison [REFS‑1].

CHIKV antiviral EC90 potency structure-activity relationship

2‑Log Enhancement in Viral Titer Reduction (VTR) at 10 μM Versus Compound 1a

In addition to improved EC90, Chikv‑IN‑2 demonstrates a viral titer reduction (VTR) of 4.5 log at 10 μM in NHDF cells, compared to a VTR of only 2.5 log for compound 1a at the same concentration [REFS‑1]. This 2‑log difference corresponds to a 100‑fold greater reduction in infectious virus yield, measured in the same cell‑based assay [REFS‑1].

CHIKV viral titer reduction antiviral efficacy NHDF cells

Improved Liver Microsomal Stability Relative to Parent Scaffold 1a

Chemistry optimization of the benzoannulene series explicitly aimed to improve drug‑like properties, resulting in Chikv‑IN‑2 (8q) which exhibits enhanced liver microsomal stability compared to the initial hit 1a [REFS‑1]. While the original publication does not provide numeric half‑life or intrinsic clearance values, the qualitative statement that Chikv‑IN‑2 possesses 'improved liver microsomal stability' reflects a deliberate and successful medicinal chemistry effort to address a key liability of the parent compound [REFS‑1]. Vendor technical datasheets corroborate this improvement [REFS‑2].

metabolic stability liver microsomes ADME properties

Broad‑Spectrum Pan‑Alphavirus Activity with Defined EC90 Values Against VEEV, WNV, and DENV‑2

Chikv‑IN‑2 demonstrates pan‑alphavirus activity, with reported EC90 values of 0.40 μM against Venezuelan equine encephalitis virus (VEEV), 0.20 μM against West Nile virus (WNV), and 0.60 μM against dengue virus serotype 2 (DENV‑2) [REFS‑1][REFS‑2]. In contrast, many CHIKV‑specific inhibitors (e.g., CHIKV‑IN‑4, EC50 = 0.6 μM against CHIKV only) lack comparable broad‑spectrum data, and alternative pan‑alphavirus inhibitors like berberine chloride (BBC) act via a distinct capsid‑assembly mechanism with different potency profiles [REFS‑3][REFS‑4].

pan-alphavirus inhibitor broad-spectrum antiviral VEEV WNV DENV

In Vivo Efficacy in a Murine CHIKV Challenge Model – Reduction of Viral Dissemination

In a C57BL/6 mouse CHIKV challenge model, intraperitoneal administration of Chikv‑IN‑2 at 80 mg/kg twice daily for three days significantly decreased dissemination of infectious CHIKV to other tissues, although it did not reduce viral loads at the initial site of infection [REFS‑1][REFS‑2]. Pharmacokinetic analysis in mice revealed moderate oral bioavailability (F = 41%), intraperitoneal bioavailability (F = 43%), and terminal elimination half‑lives of 9.9 h (p.o.), 18.5 h (i.p.), and 18.6 h (s.c.) [REFS‑1][REFS‑2]. These in vivo data contrast with many CHIKV inhibitors (e.g., CHIKV‑IN‑5) for which comparable murine efficacy and PK parameters are not publicly reported or are less favorable [REFS‑3].

in vivo CHIKV model viral dissemination pharmacokinetics mouse

Recommended Application Scenarios for Chikv-IN-2 Based on Evidence


Primary Screening for Potent CHIKV Inhibition in Cell‑Based Assays

Chikv‑IN‑2 is ideally suited as a positive control or lead compound in cell‑based CHIKV inhibition assays. Its EC90 of 270 nM and VTR of 4.5 log at 10 μM in NHDF cells [REFS‑1] provide a robust benchmark for evaluating novel inhibitors. The 5.4‑fold potency improvement over the parent compound 1a [REFS‑1] ensures that low‑nanomolar concentrations can be used to achieve substantial viral suppression without confounding cytotoxicity, making it a reliable reference for high‑throughput screening campaigns.

Pan‑Alphavirus Broad‑Spectrum Profiling

For laboratories studying multiple alphaviruses or seeking to validate conserved host targets, Chikv‑IN‑2 serves as a versatile tool compound. Its documented activity against VEEV (EC90 = 0.40 μM), WNV (EC90 = 0.20 μM), and DENV‑2 (EC90 = 0.60 μM) [REFS‑1][REFS‑2] enables parallel or comparative antiviral studies across distinct viral families. This broad‑spectrum profile is particularly valuable for academic groups and CROs conducting mechanism‑of‑action investigations or repurposing screens.

In Vivo Efficacy Studies in Murine Models of Chikungunya

The availability of detailed mouse pharmacokinetic data (oral bioavailability F = 41%, i.p. F = 43%, t1/2 = 9.9–18.6 h) [REFS‑1][REFS‑3] and demonstrated in vivo efficacy (reduced viral dissemination at 80 mg/kg i.p. BID) [REFS‑1] positions Chikv‑IN‑2 as a practical candidate for preclinical efficacy and PK/PD modeling. Researchers can confidently design dosing regimens for CHIKV challenge studies without first conducting extensive PK characterization, accelerating timelines for antiviral development programs.

Mechanistic Studies of Dual DHODH/nsP3 Macrodomain Inhibition

Chikv‑IN‑2's unique dual mechanism—inhibiting both host DHODH and the viral nsP3 macrodomain [REFS‑1]—makes it an essential reagent for dissecting the interplay between pyrimidine metabolism and viral replication. In contrast to single‑target DHODH inhibitors (e.g., leflunomide) or nsP2 protease inhibitors (e.g., J13), Chikv‑IN‑2 allows researchers to probe the consequences of simultaneously engaging two distinct antiviral targets, providing insights into resistance emergence and combination therapy strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chikv-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.